![molecular formula C40H26N4O7 B5136401 2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide](/img/structure/B5136401.png)
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C39H26N4O6. This compound is characterized by the presence of multiple nitro groups and benzamide functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the nitration of benzoyl compounds, followed by amide formation and subsequent coupling reactions to introduce the anthracene and phenyl groups. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve large-scale nitration and coupling processes, utilizing advanced equipment to maintain reaction efficiency and safety.
Chemical Reactions Analysis
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen gas, metal catalysts, and various organic solvents. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of target proteins and affecting cellular pathways. The compound’s structure allows it to bind to specific sites on macromolecules, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide can be compared with other nitrobenzoyl and anthracene derivatives. Similar compounds include:
- 4-nitro-N-(2-(4-nitrobenzoyl)amino)phenyl)benzamide
- 3-nitro-N-(4-(3-nitrobenzoyl)amino)phenyl)benzamide
- 2-nitro-N-(3-(2-nitrobenzoyl)amino)phenyl)benzamide These compounds share structural similarities but differ in the position and number of nitro groups, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in this compound contributes to its distinct properties and potential applications.
Properties
IUPAC Name |
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N4O7/c45-37-29-9-1-5-13-33(29)40(34-14-6-2-10-30(34)37,25-17-21-27(22-18-25)41-38(46)31-11-3-7-15-35(31)43(48)49)26-19-23-28(24-20-26)42-39(47)32-12-4-8-16-36(32)44(50)51/h1-24H,(H,41,46)(H,42,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPUUQAYQWXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5136319.png)
![1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5136333.png)
![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
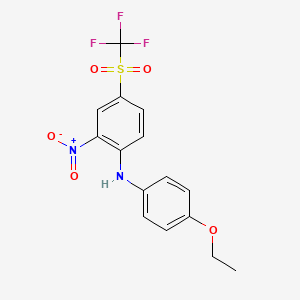
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)
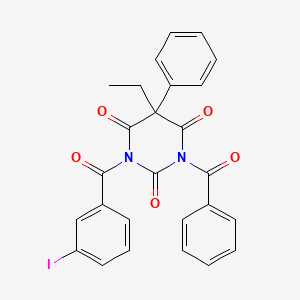
![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
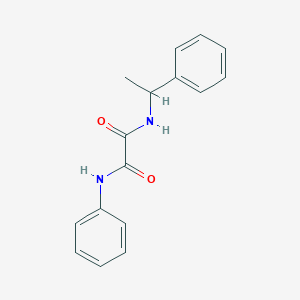
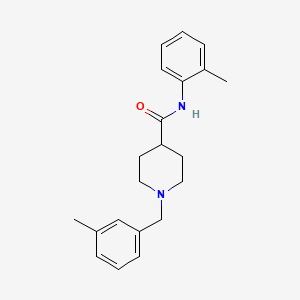
![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)
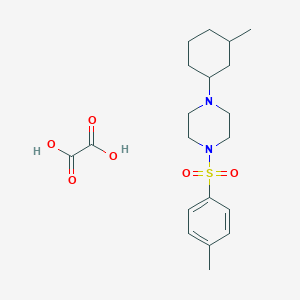
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5136421.png)
